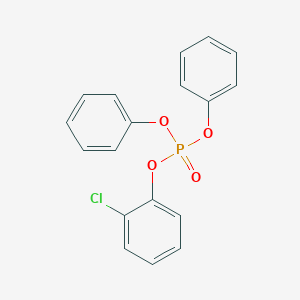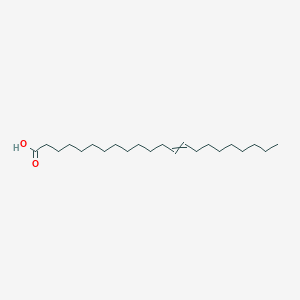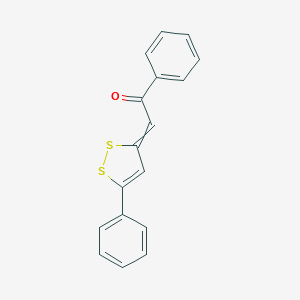
o-Chlorophenyl diphenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Chlorophenyl diphenyl phosphate (OCPDP) is an organophosphorus compound that has been widely used as a flame retardant in various industrial applications. It is also known as V6, Fyrol V6, and Oxydi-2-phenyl-2-chloroethyl phosphate. OCPDP is synthesized through a multi-step process, and its mechanism of action involves the inhibition of acetylcholinesterase enzyme activity.
科学的研究の応用
OCPDP has been extensively used as a flame retardant in various industrial applications, including textiles, plastics, and electronics. However, recent studies have shown that OCPDP has potential applications in scientific research, particularly in the field of enzyme inhibition. OCPDP has been found to inhibit acetylcholinesterase enzyme activity, which is involved in the breakdown of acetylcholine neurotransmitter. This inhibition can lead to the accumulation of acetylcholine, which can cause various physiological and biochemical effects.
作用機序
OCPDP inhibits acetylcholinesterase enzyme activity by binding to the enzyme's active site. This binding prevents acetylcholine from breaking down, leading to the accumulation of acetylcholine in the synaptic cleft. This accumulation can cause overstimulation of cholinergic receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of OCPDP depend on the concentration and duration of exposure. At low concentrations, OCPDP can cause mild symptoms such as headache, dizziness, and nausea. At higher concentrations, OCPDP can cause more severe symptoms such as convulsions, respiratory failure, and death. OCPDP has also been found to cause oxidative stress, DNA damage, and inflammation.
実験室実験の利点と制限
OCPDP has several advantages for lab experiments, including its potency, specificity, and stability. OCPDP is a potent inhibitor of acetylcholinesterase enzyme activity, making it an ideal tool for studying cholinergic neurotransmission. OCPDP is also highly specific for acetylcholinesterase enzyme, making it a valuable tool for studying enzyme-substrate interactions. However, OCPDP has some limitations, including its toxicity and potential for non-specific binding. Researchers must take appropriate precautions when handling OCPDP to avoid exposure and ensure accurate results.
将来の方向性
There are several future directions for OCPDP research, including the development of new inhibitors with higher potency and specificity, the investigation of OCPDP's effects on other enzymes and neurotransmitter systems, and the development of new methods for detecting and quantifying OCPDP in biological samples. Additionally, OCPDP's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease should be explored further.
合成法
OCPDP is synthesized through a multi-step process that involves the reaction of phenol with phosphorus oxychloride to form diphenyl chlorophosphate. This intermediate is then reacted with o-chloroaniline to form OCPDP. The overall reaction is shown below:
Phenol + POCI3 → Diphenyl chlorophosphate
Diphenyl chlorophosphate + o-chloroaniline → OCPDP
特性
CAS番号 |
115-85-5 |
|---|---|
分子式 |
C18H14ClO4P |
分子量 |
360.7 g/mol |
IUPAC名 |
(2-chlorophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H14ClO4P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H |
InChIキー |
NMPAICLYKOKXAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |
その他のCAS番号 |
115-85-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)



